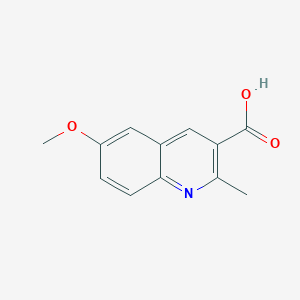

6-Methoxy-2-methylquinoline-3-carboxylic acid

Description

6-Methoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 6 and 2, respectively, and a carboxylic acid (-COOH) moiety at position 2. This scaffold is of interest in medicinal chemistry due to quinoline's inherent bioactivity, including antimicrobial, anticancer, and receptor-modulating properties .

Properties

IUPAC Name |

6-methoxy-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTMGNSGKYFHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405319 | |

| Record name | 6-methoxy-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88752-76-5 | |

| Record name | 6-methoxy-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould–Jacobs reaction is a classical method used for the construction of quinoline derivatives . This method typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of quinoline scaffolds, providing a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

6-Methoxy-2-methylquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby modulating biological pathways. The methoxy and carboxylic acid groups play crucial roles in binding to the active sites of target proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Positional Isomerism and Functional Group Modifications

- 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid Structure: Replaces the 2-methyl group with a trifluoromethyl (-CF₃) at position 3. Molecular Formula: C₁₂H₈F₃NO₃; Molecular Weight: 271.19 g/mol .

- 2-Chloro-6-methoxyquinoline-3-carboxylic acid Structure: Substitutes the 2-methyl group with chlorine (-Cl). Impact: Chlorine increases lipophilicity and may enhance membrane permeability. This analog is a precursor in synthesizing receptor antagonists (e.g., neurokinin-3) . Molecular Formula: C₁₁H₈ClNO₃; Molecular Weight: 237.64 g/mol .

- 8-Methoxy-3-methylquinoline-6-carboxylic acid Structure: Shifts the methoxy group to position 8 and methyl to position 3. Impact: Altered substitution patterns may affect steric interactions in protein binding pockets, influencing selectivity .

Functional Group Replacements

- 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Structure: Replaces the 2-methyl with a ketone (=O), forming a dihydroquinoline. Impact: The planar carbonyl group facilitates hydrogen bonding, relevant in kinase inhibition . Physical Properties: Predicted pKa = -0.44 ± 0.70; Density: 1.29 g/cm³ .

- 2-(Methoxymethyl)-4-methylquinoline-3-carboxylic Acid Structure: Introduces a methoxymethyl (-CH₂OCH₃) at position 2. Impact: Increased steric bulk may reduce metabolic oxidation, enhancing pharmacokinetic profiles .

Antimicrobial and Anticancer Potential

- 6-Methoxy-2-arylquinoline-4-carboxylates (e.g., 6a in ): Demonstrated P-glycoprotein inhibition, reversing multidrug resistance in cancer cells . Synthesis: Methylation of 6-methoxy-2-arylquinoline-4-carboxylic acids using methyl iodide/K₂CO₃ in acetone .

- 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives: Hybrid molecules with benzofuran moieties show enhanced bioactivity due to π-π stacking interactions in enzyme binding .

Neurokinin-3 Receptor Antagonism

- 2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid (6d): Exhibits receptor antagonism (IC₅₀ < 100 nM), highlighting the role of sulfonamide and methoxy groups in target engagement .

Physicochemical Properties

Biological Activity

6-Methoxy-2-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula : C12H11NO3

Molecular Weight : 217.22 g/mol

Structural Features : The compound contains a methoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid functional group at the 3-position. These structural characteristics contribute to its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to:

- Inhibit Enzyme Activity : It can bind to active or allosteric sites on enzymes, modulating their functions.

- Receptor Modulation : It may activate or inhibit specific receptor pathways, contributing to its therapeutic potential in various diseases.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In particular, quinolone derivatives have been shown to inhibit bacterial growth by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Properties

Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, in a study involving multidrug-resistant gastric carcinoma cells (EPG85-257RDB), compounds derived from this structure demonstrated significant inhibition of cell efflux mechanisms associated with P-glycoprotein (P-gp) activity, suggesting potential use in overcoming drug resistance in cancer therapies .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in treating neurological disorders.

Case Studies

- P-glycoprotein Inhibition : A series of studies focused on the P-glycoprotein inhibitory activity of this compound derivatives showed that specific modifications in the chemical structure could enhance their efficacy compared to standard inhibitors like verapamil .

- Cytotoxicity Evaluation : In vitro assays revealed that derivatives exhibited low to moderate cytotoxicity against drug-sensitive and resistant cancer cell lines, indicating their potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.